Alfuzosin Hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
A process for preparing Alfuzosin involves condensing 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile in the presence of a polar aprotic solvent to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine. This is then hydrogenated to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine. Finally, tetrahydrofuroic acid is converted to an intermediate form and condensed with the N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine to yield alfuzosin base .Molecular Structure Analysis
The molecular formula of Alfuzosin Hydrochloride is C19H28ClN5O4. The average mass is 425.910 Da and the monoisotopic mass is 425.182983 Da .Chemical Reactions Analysis
Alfuzosin Hydrochloride can form a red-colored chromogen through the reaction with sodium nitrite in an acid medium to form a diazonium ion, which was coupled with 8-HQ . Also, chromatographic methods have been developed for the simultaneous determination of Alfuzosin and other substances .Physical And Chemical Properties Analysis
Alfuzosin Hydrochloride is a solid substance with a characteristic odor. Its molecular weight is 425.9 g/mol . The exact physical properties such as melting point, boiling point, and density are not determined .Applications De Recherche Scientifique
Treatment of Benign Prostatic Hyperplasia (BPH)
Alfuzosin Hydrochloride is commonly used to treat benign prostatic hyperplasia (BPH) . It is an alpha-adrenergic blocker that improves the symptoms of the lower urinary tract associated with BPH . It has been found to be effective with a lower rate of sexual disorders compared to other alpha-blockers .
Chromatographic Analysis
Alfuzosin Hydrochloride is used in chromatographic analysis . Specifically, thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) methods have been developed and validated for the simultaneous determination of alfuzosin and tadalafil in pharmaceutical products . The TLC method uses precoated silica gel 60 F 254 aluminum plates with dichloromethane–toluene–methanol (7:1:2, V/V) as the mobile phase . The HPLC–PDA method uses a C 18 column with an isocratic elution mobile phase composed of methanol–phosphate buffer (pH 4.5, pH adjusted with orthophosphoric acid) and acetonitrile (5:2:3, V/V) at a flow rate of 1 mL/min .
Potentiometric Determination
Alfuzosin Hydrochloride is used in potentiometric determination . A newly sensitive and selective modified carbon paste electrodes (MCPEs) were developed for the determination of alfuzosin hydrochloride (ALF.HCl) in pharmaceutical preparation and biological fluid samples . The paste of these sensors was prepared by mixing alfuzosin phosphomolybdate (ALF-PMA) and alfuzosin tetraphenylborate (ALF-TPB) ion pairs as recognition reagents with different supporting matrices including graphite powder alone or different ratios of graphite to graphene powders and plasticizer of a relatively high dielectric constant .
Treatment of Lower Urinary Tract Symptoms
Alfuzosin Hydrochloride is used to improve the symptoms of the lower urinary tract associated with benign prostatic hyperplasia . It has a high affinity with non-selectivity for the three-known human α1 . Consistent with a role for α1 adrenoceptors in mediating smooth muscle contraction, alfuzosin was first described as having anti-hypertensive effects with peripheral vasodilator properties .
High-Performance Liquid Chromatographic (HPLC) Analysis
Alfuzosin Hydrochloride is used in HPLC analysis . An isocratic reversed phase high-performance liquid chromatographic (HPLC) method with ultraviolet detection at 245 nm has been developed for the determination of alfuzosin hydrochloride in dosage formulation . Good chromatographic separation alfuzosin was achieved by using a stainless steel analytical column Inertsil ODS-3V (5μm, 15 cm x 0.46 cm) .
Formulation and Evaluation of Extended Release
Alfuzosin Hydrochloride is used in the formulation and evaluation of extended release . It is freely soluble in water and readily absorbed after oral administration .
Combination Therapy for Benign Prostatic Hyperplasia
The combination of Alfuzosin and Tadalafil has recently been approved for the treatment of benign prostatic hyperplasia . The investigation of a new separation method for the simultaneous determination of the combination of Alfuzosin and Tadalafil is thus an essential issue to cover the usual demands of simple analytical methods for routine analysis .
Extended Release Tablets
Alfuzosin Hydrochloride is used in the formulation and evaluation of extended release tablets . The aim of this research work was to formulate and evaluate extended release tablets of Alfuzosin HCl, to reduce dosing frequency and improve patient compliance and therapeutic action .
Clinical Trials
Alfuzosin Hydrochloride has been used in several clinical trials. For example, three randomized placebo-controlled, double-blind, parallel-arm, 12-week trials were conducted with the 10 mg daily dose of Alfuzosin .
Safety And Hazards
Alfuzosin Hydrochloride may cause serious side effects such as light-headed feeling, chest pain, upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice, or painful or prolonged erection. Common side effects may include dizziness, headache, or feeling tired . It should not be taken if you have moderate to severe liver disease . It is not for use in women, and the effects of this medicine during pregnancy or in breastfeeding women are unknown .
Orientations Futures
Alfuzosin Hydrochloride is taken exactly as directed by a doctor. It is usually taken with food and with the same meal every day. The tablet should be swallowed whole and not broken, crushed, or chewed . The recommended dosage is one 10 mg Alfuzosin Hydrochloride extended-release tablet once daily .
Propriétés
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81403-80-7 (Parent) | |
Record name | Alfuzosin hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045514 | |
Record name | Alfuzosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alfuzosin Hydrochloride | |
CAS RN |
81403-68-1 | |
Record name | Alfuzosin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81403-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfuzosin hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfuzosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFUZOSIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.